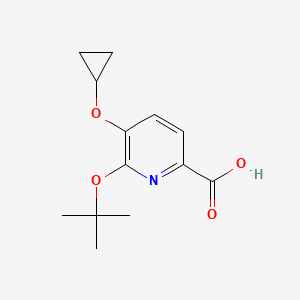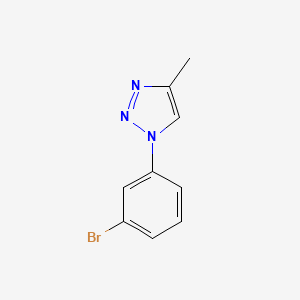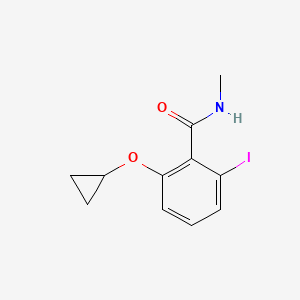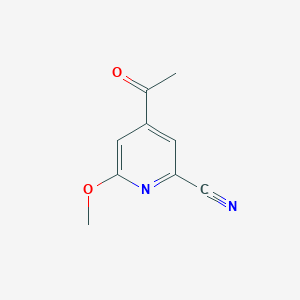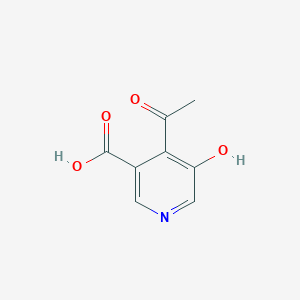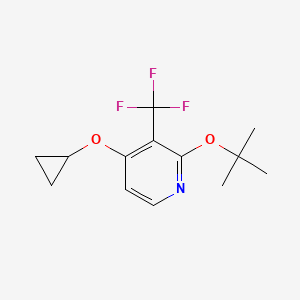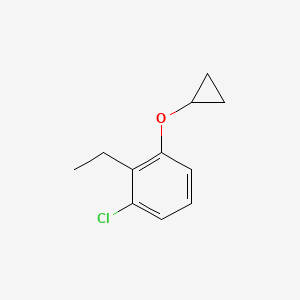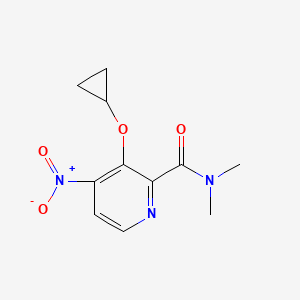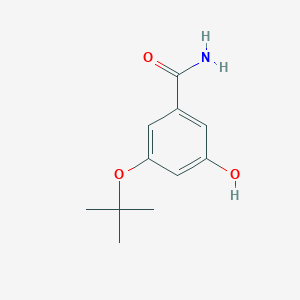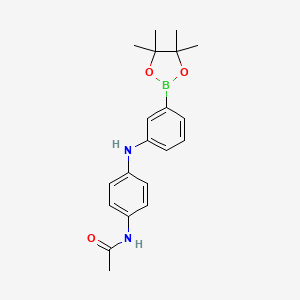
N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide is a complex organic compound that features a boron-containing dioxaborolane group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with acetic anhydride. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis of the sensitive boron-containing group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Coupling Reactions: The boron-containing dioxaborolane group is highly reactive in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A precursor in the synthesis of N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide.
N-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide: Another boron-containing compound with similar reactivity in coupling reactions.
Uniqueness
This compound is unique due to its dual functionality, combining an acetamide group with a boron-containing dioxaborolane group.
Properties
Molecular Formula |
C20H25BN2O3 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-[4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H25BN2O3/c1-14(24)22-16-9-11-17(12-10-16)23-18-8-6-7-15(13-18)21-25-19(2,3)20(4,5)26-21/h6-13,23H,1-5H3,(H,22,24) |
InChI Key |
DOSGHFRHESVTGP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




